[2,2'-Bipyridine]-5-carbaldehyde
Overview
Description
“[2,2’-Bipyridine]-5-carbaldehyde” is a derivative of 2,2’-bipyridine, which is an important isomer of the bipyridine family . It is a bidentate chelating ligand, forming complexes with many transition metals . It has been used in the synthesis of various metal complexes .
Synthesis Analysis
The synthesis of 2,2’-bipyridines, including “[2,2’-Bipyridine]-5-carbaldehyde”, involves catalytic C−C bond formations from C−H bonds . There are three main approaches to build well-decorated 2,2’-bipyridines from C−H bond cleavage: i) the formation of C2−C2′ bond by the dimerization of (activated) pyridines, ii) the C−H bond heteroarylation of activated pyridine, or iii) the late-stage functionalization of (activated) 2,2’-bipyridines including photoredox processes .
Molecular Structure Analysis
The molecular structure of “[2,2’-Bipyridine]-5-carbaldehyde” is similar to that of 2,2’-bipyridine . The structure of the complexes was interpreted by different spectroscopic techniques such as MS, IR, 1 H NMR, UV–Vis, elemental analysis, TG-DTG, conductivity, and magnetic susceptibility measurements .
Chemical Reactions Analysis
The chemical reactions of “[2,2’-Bipyridine]-5-carbaldehyde” involve the formation of complexes with transition metals . The coordination chemistry and analytical applications are described and placed in the context of the increasingly sophisticated methods of characterization which became available to the chemist in this time period .
Physical And Chemical Properties Analysis
The physical and chemical properties of “[2,2’-Bipyridine]-5-carbaldehyde” are similar to those of 2,2’-bipyridine . It is a colorless solid and forms complexes with many transition metals .
Scientific Research Applications
Synthesis of Bipyridine Derivatives
Field
Organic Chemistry
Application
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Method
Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . For instance, Stille coupling between 3- or 2-stannylpyridines and bromopyridines catalyzed by 1 mol% cyclopalladated ferrocenylimine with tricyclohexylphosphine in the presence of CuI (additive) and CsF (base) .
Results
The synthesis of bipyridine derivatives has been improved over the last 30 years using metal complexes under both homogeneous and heterogeneous conditions .
Crystal and Molecular Structures of 2,2′-bipyridine-5,5′-dicarboxylate Complexes
Field
Chemical Crystallography
Application
Bipyridine-based ligands that incorporate carboxylate groups provide possible additional coordination sites .
Method
The reaction of 2,2′-bipyridine-5,5′-dicarboxylic acid with the appropriate metal salt in water provided the mononuclear complexes .
Results
The isomorphous materials exhibit neutral six-coordinate metal–ligand complexes with MN2O4 geometry .
Metal-Catalyzed Cross-Coupling Reactions
Application
Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .
Method
The synthesis of bipyridines has been improved over the last 30 years using metal complexes under both homogeneous and heterogeneous conditions . This includes Suzuki, Negishi, and Stille coupling, metal-catalyzed homocoupling reactions (Ullmann and Wurtz coupling), electrochemical methods, and other innovative techniques .
Results
These alternative pathways offer promising avenues for overcoming the challenges associated with traditional catalysis methods, providing a more comprehensive understanding of the synthesis landscape .
Photo-Oxidation of Tris(2,2′-bipyridine)ruthenium(II)
Field
Photochemistry
Application
This system has been applied in some two-compartment photoelectrochemical cells .
Method
The photogenerated Ru (bpy) 3+3 oxidizes an electron donor D in the dark compartment .
Results
The system provides a way to harness photochemical reactions for practical applications .
Bipyridine in Coordination Chemistry
Field
Coordination Chemistry
Application
A large number of complexes of 2,2’-bipyridine have been described. It binds metals as a chelating ligand, forming a 5-membered chelate ring .
Method
The method involves the reaction of 2,2’-bipyridine with a suitable metal ion to form a complex .
Results
The resulting complexes have been used in a wide range of applications, including catalysis, materials science, and biochemistry .
Bipyridine in Supramolecular Structures
Field
Supramolecular Chemistry
Application
Bipyridines and their derivatives are extensively used as fundamental components in various applications, including supramolecular structures .
Method
The method involves the synthesis of bipyridine derivatives and their incorporation into larger supramolecular structures .
Results
These supramolecular structures have potential applications in areas such as materials science, nanotechnology, and drug delivery .
Safety And Hazards
“[2,2’-Bipyridine]-5-carbaldehyde” should be handled with care. It is recommended to wear personal protective equipment/face protection, avoid dust formation, use only under a chemical fume hood, do not breathe (dust, vapor, mist, gas), do not ingest, and keep containers tightly closed in a dry, cool and well-ventilated place .
Future Directions
The future directions of “[2,2’-Bipyridine]-5-carbaldehyde” research involve the development of new synthesis methods and the exploration of its applications in various fields . For example, it can be used as a scaffold in supramolecular and metallosupramolecular chemistry . Furthermore, it has potential applications in catalysis, material science, and others .
properties
IUPAC Name |
6-pyridin-2-ylpyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-4-5-11(13-7-9)10-3-1-2-6-12-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRALBSJJJBAMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446376 | |
Record name | 2,2'-bipyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2'-Bipyridine]-5-carbaldehyde | |
CAS RN |
179873-48-4 | |
Record name | [2,2′-Bipyridine]-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179873-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-bipyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(pyridin-2-yl)pyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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